molecular formula C23H26F2N2O4 B12779901 Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester CAS No. 148797-19-7

Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester

Cat. No.: B12779901
CAS No.: 148797-19-7
M. Wt: 432.5 g/mol
InChI Key: FGWXXWXEHXDODE-SFHVURJKSA-N
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Description

This compound is a carbamic acid ester featuring a tert-butyl (1,1-dimethylethyl) protecting group and a complex substituent chain. The backbone includes 3,3-difluoro-2,4-dioxo moieties and dual phenylmethyl (benzyl) groups at positions 1 and 4 of the butyl chain. The tert-butyl ester enhances stability against hydrolysis, a common strategy in prodrug design to improve pharmacokinetics .

Properties

CAS No.

148797-19-7

Molecular Formula

C23H26F2N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-5-(benzylamino)-4,4-difluoro-3,5-dioxo-1-phenylpentan-2-yl]carbamate

InChI

InChI=1S/C23H26F2N2O4/c1-22(2,3)31-21(30)27-18(14-16-10-6-4-7-11-16)19(28)23(24,25)20(29)26-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,26,29)(H,27,30)/t18-/m0/s1

InChI Key

FGWXXWXEHXDODE-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(C(=O)NCC2=CC=CC=C2)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C(C(=O)NCC2=CC=CC=C2)(F)F

Origin of Product

United States

Preparation Methods

Boc Protection and Carbamate Formation

A key step involves the formation of the carbamate ester by reacting an amine precursor with a tert-butyl carbamate reagent or via carbamoylation using tert-butyl chloroformate or similar reagents.

Example procedure (adapted from patent literature):

  • Dissolve N-(tert-Butyloxycarbonyl)-O-benzyl-L-tyrosine in dry DMF at 0°C.
  • Add a base such as diisopropylethylamine (i-Pr2NEt).
  • Introduce a coupling agent like O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU).
  • Stir to activate the carboxyl group, then add tert-butylamine to form the carbamate ester.
  • Work up by extraction and purification via silica gel chromatography.

This step yields the tert-butyl carbamate intermediate with high purity and yield (~90%).

Introduction of Difluoro and Dioxo Groups

The difluoro substitution at the 3,3-position and dioxo groups at 2,4-positions on the butyl chain are introduced through selective fluorination and oxidation reactions.

  • Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents on keto or hydroxy precursors.
  • Oxidation to dioxo groups typically involves controlled oxidation of hydroxy or alkyl groups using oxidants like Dess–Martin periodinane or PCC.

These transformations require careful control of reaction conditions to avoid over-fluorination or decomposition.

Coupling with Phenylmethyl Amino Groups

The phenylmethyl (benzyl) amino substituents are introduced by nucleophilic substitution or amide bond formation:

  • The amino group is reacted with benzyl halides or benzyl-protected intermediates.
  • Alternatively, amide coupling agents (e.g., HBTU, EDC) facilitate the formation of amide bonds between amino and carboxyl groups bearing benzyl moieties.

This step is often performed under inert atmosphere and low temperature to maintain stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Physical Properties

The compound exhibits characteristics typical of carbamic acids and their esters, including stability under certain conditions but potential reactivity in others. The presence of fluorine and dioxo groups enhances its chemical reactivity and potential biological interactions.

Chemical Synthesis

Carbamic acid derivatives serve as key intermediates in organic synthesis. The compound can be utilized to create more complex molecules through various reactions such as:

  • Substitution Reactions : Where functional groups are exchanged.
  • Oxidation and Reduction : Modifying the oxidation state to produce different compounds.

These reactions are essential for developing pharmaceuticals and agrochemicals.

Biological Studies

Research into the biological activity of this compound is ongoing. Its structure suggests potential interactions with biological macromolecules such as enzymes and receptors. Investigations include:

  • Enzyme Inhibition : The ability to inhibit specific enzymes could lead to therapeutic applications.
  • Drug Development : The compound's properties may facilitate the development of new drugs targeting various diseases.

Medicinal Chemistry

Due to its structural features, the compound may exhibit pharmacological properties that warrant further investigation:

  • Therapeutic Effects : Preliminary studies suggest potential applications in treating conditions influenced by enzyme activity.
  • Toxicology Studies : Understanding the safety profile of this compound is crucial for its application in medicine.

Agricultural Chemicals

Carbamic acid derivatives are commonly used in the formulation of pesticides and herbicides. Their ability to interact with biological systems makes them effective in controlling pests while minimizing environmental impact.

Material Science

The unique chemical properties of this compound allow it to be explored in developing new materials, coatings, and polymers that require specific functionalities or enhanced performance characteristics.

Case Study 1: Carbamate Insecticides

Several carbamate-based insecticides have been developed utilizing similar structures to carbamic acid derivatives. For instance, compounds like carbaryl have been studied for their effectiveness against a range of pests while being less harmful to non-target organisms.

Case Study 2: Pharmaceutical Research

Research has indicated that carbamic acid derivatives can act as effective inhibitors for specific enzymes involved in metabolic pathways related to diseases such as cancer and diabetes. These findings highlight the potential for developing new therapeutic agents based on this compound's structure.

Mechanism of Action

The mechanism by which carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to the modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity Stability Notes
Target Compound : Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester - 3,3-Difluoro
- 2,4-Dioxo
- Dual phenylmethyl groups
~450 (estimated) Tert-butyl ester, carbamate, amide Likely antiviral (inferred from analogs) High alkaline stability due to tert-butyl
Analog 1 : Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)[4-nitrophenyl)sulphonyl]amino]-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester () - Hydroxy
- Sulphonamide
- 4-Nitrophenyl
~500 (estimated) Tert-butyl ester, sulphonamide Intermediate in HIV protease inhibitors (e.g., Amprenavir) Stabilized by tert-butyl; sulphonamide enhances target binding
Analog 2 : Carbamic acid, (2-fluoro-4-methylphenyl)-, 1,1-dimethylethyl ester () - 2-Fluoro
- 4-Methylphenyl
225.26 Tert-butyl ester, fluorophenyl Unspecified (structural simplicity suggests research chemical) Fluorine increases electronegativity; tert-butyl improves stability
Analog 3 : (S)-[3-Chloro-2-oxo-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester () - Chloro
- Oxo
- Phenylmethyl
~300 (estimated) Tert-butyl ester, ketone Intermediate in Atazanavir synthesis (antiretroviral) Chlorine and tert-butyl enhance lipophilicity and metabolic stability

Structural Differentiation

  • Fluorine vs. Chlorine Substituents : The target compound’s 3,3-difluoro groups increase electronegativity and metabolic stability compared to chlorine in Analog 3. Fluorine’s smaller size may reduce steric hindrance .
  • Dioxo vs. Sulphonamide : The 2,4-dioxo motif in the target compound contrasts with the sulphonamide in Analog 1. Dioxo groups may participate in hydrogen bonding, influencing target specificity .
  • Phenylmethyl vs.

Stability and Lipophilicity

  • Alkaline Stability : The tert-butyl ester in all analogs resists hydrolysis under basic conditions, critical for oral drug delivery .
  • Lipophilicity : The target compound’s logP is estimated to exceed 3.5 (based on tert-butyl and phenylmethyl groups), higher than Analog 2 (logP ~2.5) .

Biological Activity

Carbamic acid derivatives are a significant class of compounds in medicinal chemistry, exhibiting various biological activities, including antitumor, anti-inflammatory, and enzyme inhibition properties. The compound of interest, Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester , has garnered attention due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The general formula can be represented as follows:

C17H20F2N2O3\text{C}_{17}\text{H}_{20}\text{F}_2\text{N}_2\text{O}_3

1. Antitumor Activity

Recent studies have evaluated the antitumor properties of carbamic acid derivatives. For example, a related compound was tested against various cancer cell lines including HuH7 D12 (hepatocellular carcinoma) and MDA-MB231 (breast carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values below 10 μM in sensitive cell lines, suggesting potential for further development as anticancer agents .

Table 1: Antitumor Activity of Carbamic Acid Derivatives

CompoundCell LineIC50 (μM)
9iHuH7 D129
9iMDA-MB2319
9jCaco 210
9dHCT 11615

2. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various protein kinases. It showed selective micromolar inhibition against specific kinases such as Glycogen Synthase Kinase-3 (GSK-3) and Casein Kinase 1 (CK1), which are critical in regulating cellular processes involved in cancer progression .

Table 2: Inhibition Potency Against Protein Kinases

KinaseInhibition Potency
GSK-3α/βMicromolar range
Casein Kinase 1Micromolar range

3. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects through inhibition of phosphodiesterase type IV (PDE4), which plays a role in inflammatory responses. By modulating PDE4 activity, the compound may help reduce inflammation in diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several case studies have documented the synthesis and biological evaluation of carbamic acid derivatives. One notable study focused on the design of isoform-selective inhibitors targeting nitric oxide synthase, which highlighted the importance of structural modifications in enhancing biological activity .

Case Study Summary:

  • Objective: To synthesize and evaluate new carbamic acid derivatives for selective inhibition.
  • Methodology: High-throughput screening against various biological targets.
  • Findings: Identified several promising candidates with enhanced selectivity and potency.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify tert-butyl (δ ~1.2–1.4 ppm, singlet) and benzyl groups (δ ~4.3–4.5 ppm for CH₂; aromatic protons δ ~7.2–7.4 ppm).
    • ¹³C NMR : Carbamate carbonyls appear at δ ~150–155 ppm, while dioxo groups resonate at δ ~170–180 ppm .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 227 for tert-butyl carbamates) and fragmentation patterns to confirm substituents .
  • HPLC : Purity >98% can be validated using reverse-phase columns with UV detection at 254 nm .

How can molecular docking studies be designed to predict biological targets?

Advanced Research Question

  • Software Tools : AutoDock Vina or Schrödinger Suite for docking simulations. Use the compound’s 3D structure (optimized via DFT or molecular mechanics) .
  • Target Selection : Prioritize enzymes with known carbamate interactions (e.g., proteases, hydrolases). The dioxo and difluoro groups may enhance hydrogen bonding with catalytic residues .
  • Validation : Compare binding energies (ΔG) with known inhibitors and validate via mutagenesis or competitive assays .

How can contradictions in structure-activity relationship (SAR) data for derivatives be resolved?

Advanced Research Question

  • Comparative Assays : Test derivatives under identical conditions (e.g., IC₅₀ in enzyme inhibition assays). Variations in benzyl substituents (e.g., para- vs. meta-substitution) may explain discrepancies .
  • Computational Analysis : Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with activity. The difluoro group’s electron-withdrawing effects may alter binding kinetics .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes to identify critical interactions (e.g., fluorine-mediated H-bonding) .

What stability considerations are critical for handling this compound?

Basic Research Question

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group.
  • Solubility : The compound is sparingly soluble in water (calc. 3.0E-3 g/L) but dissolves in DMSO or DMF for biological assays .
  • Degradation : Monitor via TLC/HPLC for hydrolysis byproducts (e.g., free amine or CO₂ release under acidic conditions) .

What computational methods predict ADME properties for this compound?

Advanced Research Question

  • Software : Use ACD/Labs or SwissADME to calculate logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability. The tert-butyl group increases logP, potentially reducing bioavailability .
  • Metabolism Prediction : Cytochrome P450 enzymes may oxidize benzyl groups; simulate via MetaSite or GLORYx .
  • Toxicity : Check for carbamate-related hepatotoxicity using ProTox-II or Derek Nexus .

How can chromatographic challenges during purification be addressed?

Basic Research Question

  • Column Selection : Use silica gel with gradients of EtOAc/hexane (8:2 to 4:6) for optimal separation of polar intermediates .
  • Detectors : UV detection at 220 nm enhances sensitivity for carbamates lacking strong chromophores.
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., incomplete coupling or tert-butyl deprotection) .

What strategies validate the compound’s role in enzyme inhibition mechanisms?

Advanced Research Question

  • Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzyme) to distinguish reversible vs. irreversible binding.
  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) to assess the role of fluorine substituents in stabilizing interactions .
  • Mutagenesis : Replace key active-site residues (e.g., Ser or His in hydrolases) to confirm binding requirements .

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